molecular formula C32H42O7 B1264625 Colossolactone VIII

Colossolactone VIII

Cat. No. B1264625
M. Wt: 538.7 g/mol
InChI Key: XNFBOJFRJTXMJL-OZXCYFAESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colossolactone VIII is a tetracyclic triterpenoid that is A,B-dihomo-19-nor-4-oxalanosta-1,8,19,24-tetraen-26,22-olide substituted by an acetoxy group at position 15, a hydroxy group at position 23 and an oxo group at position 3 (the 22S, 23R stereoisomer). It is isolated from the fruiting bodies of the Vietnamese mushroom Ganoderma colossum and displays inhibitory activity towards the enzyme HIV protease. It has a role as a metabolite and a HIV protease inhibitor. It is a delta-lactone, an acetate ester, an epsilon-lactone, a tetracyclic triterpenoid and a secondary alcohol. It derives from a hydride of a lanostane.

Scientific Research Applications

Anticancer Potential

Colossolactone VIII, a compound isolated from the Vietnamese mushroom Ganoderma colossum, has demonstrated significant scientific interest, particularly in cancer research. For instance, a study reported that colossolactone VIII, along with other lanostane triterpenes from Ganoderma colossum, showed anti-HIV-1 protease activity, indicating a potential for use in cancer therapy (R. E. El Dine, A. E. El Halawany, Chao-Mei Ma, M. Hattori, 2008).

Another study highlighted the role of Colossolactone H, a similar compound, in enhancing drug efficacy in lung cancer treatment, suggesting a broader potential for compounds like Colossolactone VIII in adjunctive cancer therapy (Su-Yu Chen, Chao-Lin Chang, Teng-Hai Chen, Ya-Wen Chang, Shwu-Bin Lin, 2016).

Antimicrobial Properties

Colossolactones, including compounds similar to Colossolactone VIII, have shown antimicrobial properties. A study conducted on Ganoderma colossum from Nigeria isolated compounds like colossolactone E and 23-hydroxycolossolactone E, demonstrating their activity against bacteria such as Bacillus subtilis and Pseudomonas syringae, supporting their use in therapeutic medicine (L. Ofodile, N. Uma, R. Grayer, O. Ogundipe, M. Simmonds, 2012).

COVID-19 Research

Interestingly, colossolactone VIII, along with other mushroom-derived compounds, has been identified as a potential inhibitor of the SARS-CoV-2 main protease, suggesting its relevance in the ongoing fight against COVID-19 (P. Rangsinth, C. Sillapachaiyaporn, S. Nilkhet, T. Tencomnao, A. Ung, S. Chuchawankul, 2021).

properties

Product Name

Colossolactone VIII

Molecular Formula

C32H42O7

Molecular Weight

538.7 g/mol

IUPAC Name

[(9R,13R,14R,16R,17R)-16-[(1S)-1-[(2S,3R)-3-hydroxy-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate

InChI

InChI=1S/C32H42O7/c1-17-14-25(34)28(38-29(17)36)18(2)24-16-26(37-19(3)33)32(7)23-10-9-22-20(8-11-27(35)39-30(22,4)5)15-21(23)12-13-31(24,32)6/h8,11,14-15,18,22,24-26,28,34H,9-10,12-13,16H2,1-7H3/t18-,22+,24+,25+,26+,28-,31+,32+/m0/s1

InChI Key

XNFBOJFRJTXMJL-OZXCYFAESA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](OC1=O)[C@@H](C)[C@H]2C[C@H]([C@@]3([C@@]2(CCC4=C3CC[C@@H]5C(=C4)C=CC(=O)OC5(C)C)C)C)OC(=O)C)O

Canonical SMILES

CC1=CC(C(OC1=O)C(C)C2CC(C3(C2(CCC4=C3CCC5C(=C4)C=CC(=O)OC5(C)C)C)C)OC(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colossolactone VIII
Reactant of Route 2
Colossolactone VIII
Reactant of Route 3
Reactant of Route 3
Colossolactone VIII
Reactant of Route 4
Colossolactone VIII
Reactant of Route 5
Colossolactone VIII
Reactant of Route 6
Colossolactone VIII

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.